Hexanediol

Descripción general

Descripción

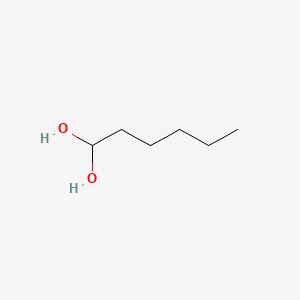

Hexanediol is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless, water-soluble solid that belongs to the family of diols or glycols. This compound is commonly used in various industrial applications due to its versatile chemical properties. It is known for its role as a solvent, humectant, and emollient in cosmetic formulations, as well as its use in the production of polyesters and polyurethanes .

Métodos De Preparación

Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires a catalyst, such as palladium or nickel, and is carried out under high pressure and temperature conditions . Another laboratory preparation method involves the reduction of adipates using lithium aluminium hydride, although this method is not practical for large-scale production .

In industrial settings, this compound is often produced through the catalytic hydrogenation of adipic acid esters. This method is preferred due to its efficiency and scalability. The reaction conditions typically involve temperatures ranging from 150°C to 250°C and pressures between 20 to 50 bar .

Análisis De Reacciones Químicas

Hexanediol undergoes various chemical reactions typical of alcohols, including dehydration, substitution, and esterification. Some of the key reactions include:

Oxidation: This compound can be oxidized using pyridinium chlorochromate to form adipaldehyde.

Dehydration: Dehydration of this compound can produce oxepane, 2-methyltetrahydropyran, and 2-ethyltetrahydrofuran.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and dehydrating agents like sulfuric acid. The major products formed from these reactions are typically aldehydes, ethers, and heterocyclic compounds .

Aplicaciones Científicas De Investigación

Hexanediol has a wide range of scientific research applications across various fields:

Chemistry: this compound is used as a building block in the synthesis of polyesters, polyurethanes, and other polymers.

Biology: In biological research, this compound is used to study biomolecular condensates.

Medicine: this compound is used in the formulation of various pharmaceutical products due to its solvent and humectant properties.

Industry: this compound is widely used in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of hexanediol involves its ability to interact with hydroxyl groups and other functional groups in molecules. In biological systems, this compound disrupts weak hydrophobic interactions, leading to the dissolution of liquid condensates. This property is utilized in research to study the behavior of biomolecular condensates and their role in cellular processes .

Comparación Con Compuestos Similares

Hexanediol can be compared with other similar compounds, such as pentylene glycol and caprylyl glycol. These compounds differ in the number of carbon atoms in their carbon chain:

Pentylene Glycol: Contains five carbon atoms and is used as a humectant and solvent in cosmetic formulations.

Caprylyl Glycol: Contains eight carbon atoms and is known for its antimicrobial properties and use in skincare products.

This compound is unique due to its six-carbon chain, which provides a balance between solubility and hydrophobicity. This makes it a versatile ingredient in various applications, from cosmetics to industrial products .

Actividad Biológica

Hexanediol, particularly 1,6-hexanediol, is a compound of significant interest in various biological and biochemical applications. This article delves into its biological activity, highlighting its effects on enzyme activity, phase separation in cells, and antimicrobial properties.

1,6-Hexanediol is a diol with the chemical formula CHO. It is a colorless liquid that is soluble in water and organic solvents. Its structure allows it to interact with biological macromolecules, influencing their activity.

Effects on Enzyme Activity

Recent studies have demonstrated that 1,6-hexanediol significantly impairs the activity of various kinases and phosphatases. The following table summarizes key findings related to its impact on enzyme activity:

| Enzyme | Effect of 1,6-Hexanediol | Concentration (v/v) | Activity Reduction |

|---|---|---|---|

| Cdk9/CycT1 | Diminished kinase activity | 0.625% | 25% |

| 5% | 95% | ||

| Cdk7/CycH | Similar impairment | 5% | Significant reduction |

| SSU72 Phosphatase | Affected by this compound; reduced phosphatase activity | Not specified | Not quantified |

| Q5 Polymerase | Reduced activity | 5% | Significant reduction |

| OneTaq Polymerase | Reduced activity at lower concentrations | 0.625% | Reduced |

In a study focusing on the cyclin-dependent kinase complex Cdk9/CycT1, it was found that this compound treatment led to a significant decrease in kinase activity, independent of liquid-liquid phase separation (LLPS) formation . This suggests that this compound disrupts enzymatic functions through mechanisms not solely reliant on phase behavior.

Disruption of Phase Separation

1,6-Hexanediol has been shown to disrupt phase-separated condensates in cellular environments. For instance, it affects the RNA-binding protein Fused in Sarcoma (FUS), which is crucial for RNA processing and stress granule formation. The compound alters the chemical environment around proteins, impacting their stability and function .

Key Findings:

- This compound disrupts hydrophobic interactions driving phase separation.

- It does not significantly affect charge-mediated interactions.

- The potency varies with different alkanediols based on their molecular structure.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. A study reported that 1,2-hexanediol demonstrated significant antimicrobial activity against Staphylococcus aureus and other pathogens .

Summary of Antimicrobial Findings:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited |

| Escherichia coli | Inhibited |

| Other Gram-positive bacteria | Variable effectiveness |

Case Studies

A notable study involved the examination of this compound's effects on human cells. Researchers found that at concentrations as low as 0.625%, this compound could impair cellular processes critical for cell division and signaling pathways. The findings indicated a potential risk when using this compound in formulations intended for skin contact or injection .

Propiedades

IUPAC Name |

hexane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCCMOQWYVYDOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181274 | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26762-52-7 | |

| Record name | Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.